Anticancer Cytotoxicity Profile: MDA-MB-231 and HeLa Cell Lines (Vendor-Supplied Screening Data)
Vendor-supplied screening data indicate that 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline exhibits cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 10 µM and against HeLa cervical cancer cells with an IC50 of 15 µM . In comparison, the structurally distinct 6‑bromo analog (6‑bromo‑4‑(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline) is reported to show a broader IC50 range of 3.58–15.36 µM across multiple cancer cell lines with a selectivity index of 3.0–6.5 versus normal cells . However, these values originate from aggregated vendor datasheets rather than peer-reviewed primary studies and should be treated as preliminary screening data only.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MDA-MB-231: IC50 = 10 µM; HeLa: IC50 = 15 µM (vendor data) |
| Comparator Or Baseline | 6-Bromo analog: IC50 range 3.58–15.36 µM across MCF-7, HeLa, A549 (vendor data); Selectivity Index 3.0–6.5 |
| Quantified Difference | Target compound shows higher IC50 (lower potency) but potentially narrower cytotoxicity range; selectivity data not available for target compound |
| Conditions | MDA-MB-231 and HeLa cell lines; vendor-specified assay conditions not fully documented |
Why This Matters
The absence of the 6‑bromo substituent may reduce non‑specific cytotoxicity while maintaining a tractable window for further optimization, but confirmation requires controlled head‑to‑head testing.
